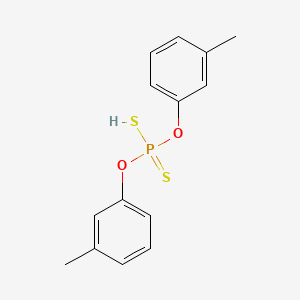
CID 6327625
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silyl trifluoroacetate is an organosilicon compound characterized by the presence of a silyl group bonded to a trifluoroacetate moiety. This compound is notable for its utility in organic synthesis, particularly in the protection and deprotection of functional groups. Its unique chemical properties make it a valuable reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silyl trifluoroacetate can be synthesized through the reaction of trimethylsilyl chloride with trifluoroacetic acid. The reaction typically proceeds under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
(CH3)3SiCl+CF3COOH→(CH3)3SiOCOCF3+HCl
Industrial Production Methods
In an industrial setting, the production of silyl trifluoroacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Silyl trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroacetate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, silyl trifluoroacetate hydrolyzes to form trifluoroacetic acid and a silyl alcohol.
Common Reagents and Conditions
Common reagents used in reactions with silyl trifluoroacetate include bases (e.g., pyridine) and nucleophiles (e.g., amines, alcohols). Reaction conditions often involve mild temperatures and neutral to slightly basic pH.
Major Products Formed
The major products formed from reactions involving silyl trifluoroacetate depend on the specific nucleophile used. For example, reaction with an alcohol yields a silyl ether, while reaction with an amine produces a silyl amine.
Wissenschaftliche Forschungsanwendungen
Silyl trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the protection of hydroxyl and amino groups during multi-step organic syntheses.
Biology: In biological research, silyl trifluoroacetate is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates, particularly in the development of drugs that require selective protection and deprotection of functional groups.
Industry: In industrial applications, silyl trifluoroacetate is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which silyl trifluoroacetate exerts its effects involves the formation of a silicon-oxygen bond. This bond formation is facilitated by the electrophilic nature of the silicon atom, which readily reacts with nucleophiles. The trifluoroacetate group serves as a leaving group, making the silicon center more reactive.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl trifluoromethanesulfonate: Similar in structure but with a trifluoromethanesulfonate group instead of a trifluoroacetate group.
Trimethylsilyl chloride: Lacks the trifluoroacetate group, making it less reactive in certain substitution reactions.
Uniqueness
Silyl trifluoroacetate is unique due to its combination of a silyl group and a trifluoroacetate moiety, which imparts distinct reactivity and stability. This makes it particularly useful in reactions requiring selective protection and deprotection of functional groups.
Eigenschaften
Molekularformel |
C2F3O2Si |
|---|---|
Molekulargewicht |
141.10 g/mol |
InChI |
InChI=1S/C2F3O2Si/c3-2(4,5)1(6)7-8 |
InChI-Schlüssel |
BFMCACCWVJHYDE-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(F)(F)F)O[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



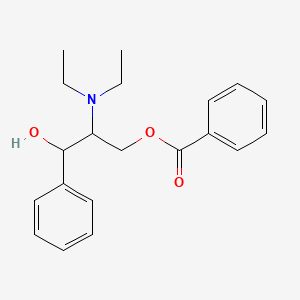
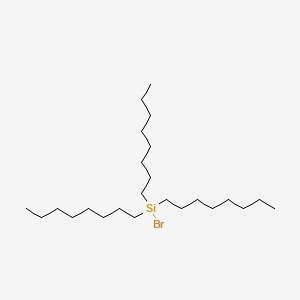

![5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium](/img/structure/B13765297.png)

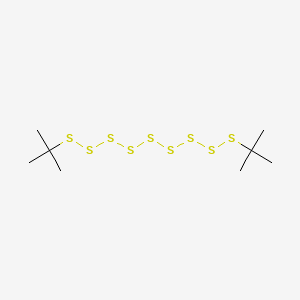

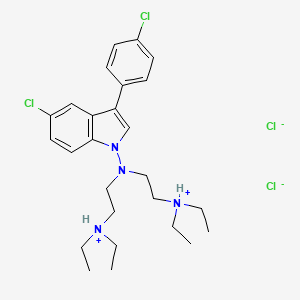

![Benzoic acid-[3]pyridylmethyl ester](/img/structure/B13765324.png)
